8-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
8-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a cyclopropylsulfonyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the pyrrolidinyl group: This step often involves the nucleophilic substitution of a halogenated quinoline derivative with a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
8-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biology: The compound may be used as a probe to study biological pathways and interactions.
Materials Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 8-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance binding affinity and specificity, while the quinoline core can interact with aromatic residues in the target protein. This interaction can modulate the activity of the target, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with a hydroxyl group instead of the pyrrolidinyl and cyclopropylsulfonyl groups.
Quinoline: The parent compound without any substituents.
8-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline: A closely related compound with a methylsulfonyl group instead of the cyclopropylsulfonyl group.
Uniqueness
8-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is unique due to the presence of both the cyclopropylsulfonyl and pyrrolidinyl groups, which can confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, binding affinity, and specificity compared to simpler analogs.
Properties
IUPAC Name |
8-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-22(20,14-6-7-14)18-10-8-13(11-18)21-15-5-1-3-12-4-2-9-17-16(12)15/h1-5,9,13-14H,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQYPRUXGPLGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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